5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid
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Overview
Description
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated synthesis equipment, continuous flow reactors, and rigorous quality control measures to maintain consistency and high standards .
Chemical Reactions Analysis
Types of Reactions
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)pentanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
- 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methylbenzoic acid
Uniqueness
What sets 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(piperidin-1-yl)benzoic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. The presence of the piperidinyl group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research applications .
Properties
CAS No. |
2580191-16-6 |
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Molecular Formula |
C27H26N2O4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)23-16-18(12-13-25(23)29-14-6-1-7-15-29)28-27(32)33-17-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h2-5,8-13,16,24H,1,6-7,14-15,17H2,(H,28,32)(H,30,31) |
InChI Key |
DNBXXAVEWJDIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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